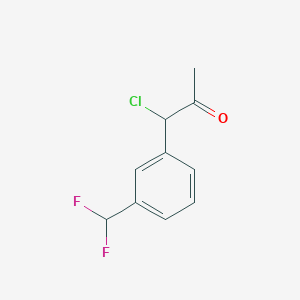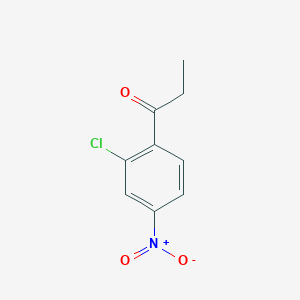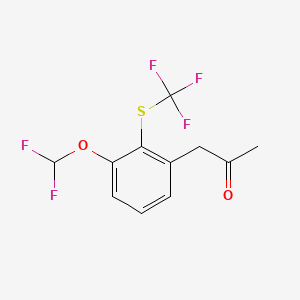
1-(3-(Difluoromethoxy)-2-(trifluoromethylthio)phenyl)propan-2-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(3-(Difluoromethoxy)-2-(trifluoromethylthio)phenyl)propan-2-one is a synthetic organic compound characterized by the presence of difluoromethoxy and trifluoromethylthio groups attached to a phenyl ring, along with a propan-2-one moiety
Méthodes De Préparation
The synthesis of 1-(3-(Difluoromethoxy)-2-(trifluoromethylthio)phenyl)propan-2-one typically involves multiple steps, starting from commercially available precursors. The synthetic route may include the following steps:
Formation of the difluoromethoxy group: This can be achieved by reacting a suitable phenol derivative with difluoromethyl ether under basic conditions.
Introduction of the trifluoromethylthio group: This step involves the reaction of the intermediate with a trifluoromethylthiolating agent, such as trifluoromethylthiol chloride, in the presence of a base.
Formation of the propan-2-one moiety:
Industrial production methods may involve optimization of these steps to improve yield and reduce costs, often employing continuous flow reactors and advanced purification techniques.
Analyse Des Réactions Chimiques
1-(3-(Difluoromethoxy)-2-(trifluoromethylthio)phenyl)propan-2-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, such as potassium permanganate or chromium trioxide, to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, leading to the formation of alcohols or alkanes.
Substitution: The compound can undergo nucleophilic substitution reactions, where the difluoromethoxy or trifluoromethylthio groups are replaced by other nucleophiles, such as amines or thiols.
Common reagents and conditions used in these reactions include:
Oxidizing agents: Potassium permanganate, chromium trioxide
Reducing agents: Lithium aluminum hydride, sodium borohydride
Nucleophiles: Amines, thiols
Major products formed from these reactions depend on the specific reagents and conditions used.
Applications De Recherche Scientifique
1-(3-(Difluoromethoxy)-2-(trifluoromethylthio)phenyl)propan-2-one has several scientific research applications, including:
Chemistry: The compound is used as a building block in the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: It is used in the study of enzyme inhibition and protein-ligand interactions, providing insights into the mechanisms of biological processes.
Medicine: The compound has potential therapeutic applications, including as an anti-inflammatory or anticancer agent, due to its ability to modulate specific molecular targets.
Industry: It is used in the development of advanced materials, such as polymers and coatings, due to its unique chemical properties.
Mécanisme D'action
The mechanism of action of 1-(3-(Difluoromethoxy)-2-(trifluoromethylthio)phenyl)propan-2-one involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or allosteric sites, thereby modulating the enzyme’s function. Additionally, it may interact with cellular receptors, leading to changes in signal transduction pathways and cellular responses.
Comparaison Avec Des Composés Similaires
1-(3-(Difluoromethoxy)-2-(trifluoromethylthio)phenyl)propan-2-one can be compared with other similar compounds, such as:
1-(3-(Difluoromethoxy)-2-(trifluoromethylthio)phenyl)ethanone: This compound has a similar structure but lacks the propan-2-one moiety, which may result in different chemical and biological properties.
1-(3-(Difluoromethoxy)-2-(trifluoromethylthio)phenyl)butan-2-one: This compound has an extended carbon chain, which may affect its reactivity and interactions with molecular targets.
1-(3-(Difluoromethoxy)-2-(trifluoromethylthio)phenyl)propan-1-one: This compound has a different position of the carbonyl group, which may influence its chemical behavior and biological activity.
The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties.
Propriétés
Formule moléculaire |
C11H9F5O2S |
|---|---|
Poids moléculaire |
300.25 g/mol |
Nom IUPAC |
1-[3-(difluoromethoxy)-2-(trifluoromethylsulfanyl)phenyl]propan-2-one |
InChI |
InChI=1S/C11H9F5O2S/c1-6(17)5-7-3-2-4-8(18-10(12)13)9(7)19-11(14,15)16/h2-4,10H,5H2,1H3 |
Clé InChI |
LVYIORVJPHCVFP-UHFFFAOYSA-N |
SMILES canonique |
CC(=O)CC1=C(C(=CC=C1)OC(F)F)SC(F)(F)F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


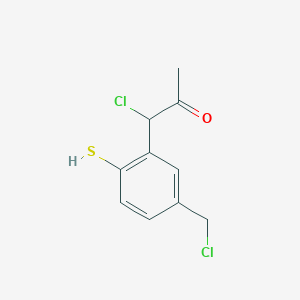
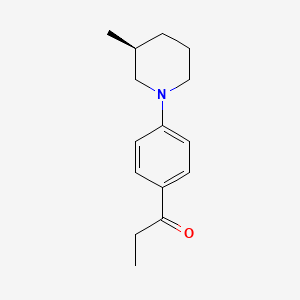
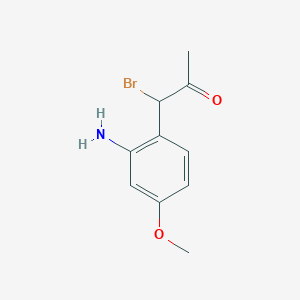


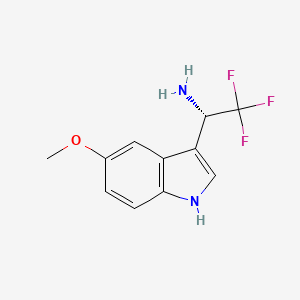
![[3-Chloro-2-(2,4,6-trichlorocyclohexa-2,4-dienyl)-phenyl]-dimethyl-amine](/img/structure/B14054245.png)

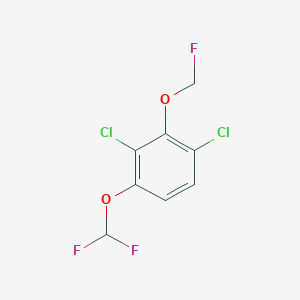
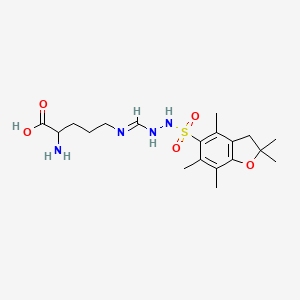
![Sodium tetrakis[4-(trifluoromethyl)phenyl]borate(1-)](/img/structure/B14054288.png)
![Tert-butyl 4-[4-(5-methyl-2-phenylpyrazol-3-yl)piperazin-1-yl]-2-(1,3-thiazolidine-3-carbonyl)pyrrolidine-1-carboxylate](/img/structure/B14054289.png)
